4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[4-(pentyloxy)phenyl]benzamide
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Overview
Description
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[4-(pentyloxy)phenyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzamide moiety. It is often used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[4-(pentyloxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the sulfonyl group. One common method involves the reaction of 4-methylpiperidine with a sulfonyl chloride to form the sulfonyl-piperidine intermediate. This intermediate is then reacted with 4-(pentyloxy)phenylamine to form the final benzamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[4-(pentyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[4-(pentyloxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[4-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}ethanone
- (4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Uniqueness
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[4-(pentyloxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets .
Properties
Molecular Formula |
C24H32N2O4S |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(4-pentoxyphenyl)benzamide |
InChI |
InChI=1S/C24H32N2O4S/c1-3-4-5-18-30-22-10-8-21(9-11-22)25-24(27)20-6-12-23(13-7-20)31(28,29)26-16-14-19(2)15-17-26/h6-13,19H,3-5,14-18H2,1-2H3,(H,25,27) |
InChI Key |
WEQBFJYHBRBBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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